molecular formula C11H17NO4S B2734396 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 2320663-07-6

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide

Cat. No.: B2734396
CAS No.: 2320663-07-6
M. Wt: 259.32
InChI Key: VIEPKMZHNTVKGL-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a furan ring substituted with a dimethyl group, a hydroxyethyl group, and a cyclopropanesulfonamide moiety, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde to form the hydroxyethyl group under basic conditions. This intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide is unique due to its combination of a furan ring, hydroxyethyl group, and cyclopropanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound involves several chemical reactions, including cyclopropanation and sulfonamide formation. The typical synthetic route includes:

  • Preparation of 2,5-Dimethylfuran : This is the starting material for the synthesis.
  • Formation of an Intermediate : Reacting with an appropriate aldehyde.
  • Cyclopropanation : Involves the formation of the cyclopropane ring.
  • Sulfonamide Formation : The final product is obtained by reacting with sulfonyl chloride.

Biological Activity Overview

Recent studies indicate that this compound exhibits various biological activities, particularly in the following areas:

1. Anti-inflammatory Properties
Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in inflammatory responses.

2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. Preliminary results suggest it may inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.

3. Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. It appears to induce apoptosis in cancer cell lines, although the specific mechanisms remain to be fully elucidated.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound's ability to inhibit COX-2 suggests it may modulate inflammatory pathways by blocking prostaglandin synthesis.
  • Cell Signaling Pathways : It may affect pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of COX-2 and iNOS expression in vitro, indicating anti-inflammatory potential.
Study 2Reported antimicrobial effects against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial activity.
Study 3Showed induction of apoptosis in human cancer cell lines through caspase activation pathways.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-7-5-10(8(2)16-7)11(13)6-12-17(14,15)9-3-4-9/h5,9,11-13H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEPKMZHNTVKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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